9-Anthracenemethanamine
Overview
Description
9-Anthracenemethanamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon It features an amine group (-NH2) attached to the 9-position of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Anthracenemethanamine can be synthesized through several methods. One common approach involves the reduction of 9-anthracenecarboxaldehyde using a reducing agent such as sodium borohydride, followed by the conversion of the resulting 9-anthracenemethanol to this compound through an amination reaction. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
9-Anthracenemethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted anthracene derivatives.
Scientific Research Applications
9-Anthracenemethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecular structures.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 9-anthracenemethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic reactions. The anthracene moiety provides a rigid and planar structure, which can facilitate π-π stacking interactions and other non-covalent interactions in supramolecular chemistry.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenemethanol: Features a hydroxyl group instead of an amine group.
9-Anthracenecarboxaldehyde: Contains an aldehyde group at the 9-position.
9-Anthracenecarboxylic acid: Has a carboxyl group at the 9-position.
Uniqueness
9-Anthracenemethanamine is unique due to its amine functionality, which imparts different reactivity and interaction profiles compared to its hydroxyl, aldehyde, or carboxyl counterparts. This makes it particularly valuable in the synthesis of amine-containing compounds and in applications requiring specific amine reactivity.
Properties
IUPAC Name |
anthracen-9-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQDVTFZLJSMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454662 | |
Record name | 9-Anthracenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2476-68-8 | |
Record name | 9-Anthracenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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